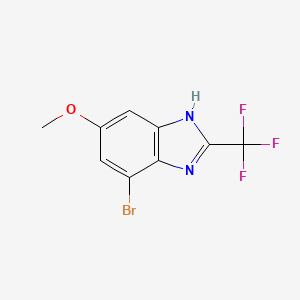

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole” is a chemical compound with the CAS Number: 1980045-57-5 . It has a molecular weight of 295.06 . The IUPAC name for this compound is 4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It should be stored at ambient temperature .Scientific Research Applications

DNA Binding and Fluorescent Staining

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole and its analogues have been extensively studied for their capacity to bind to DNA, particularly in the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes them valuable as fluorescent DNA stains, offering applications in plant cell biology for chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content values. Their role as radioprotectors and topoisomerase inhibitors further underscores their potential in rational drug design and as models for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antifungal and Antiparasitic Applications

The benzimidazole core is a key component in the development of fungicides and anthelmintic drugs. Studies show that bioactive benzimidazoles are specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is crucial for understanding their application in agriculture and veterinary medicine, as well as their potential in cancer chemotherapy (Davidse, 1986).

Therapeutic Potential

The diverse biological and clinical applications of benzimidazole derivatives highlight their significance in medicinal chemistry. They serve as antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer agents, and more. The variability in substituents around the benzimidazole nucleus results in compounds of therapeutic interest, demonstrating the scaffold's role in drug discovery and development. The therapeutic drugs containing the benzimidazole nucleus are active areas of research, promising new opportunities for medical advancements (Babbar, Swikriti, & Arora, 2020).

Anticancer Research

Benzimidazole derivatives exhibit a broad range of biological activities due to their structural resemblance to the naturally occurring nitrogenous base, purine. They have shown potential as anticancer agents through various mechanisms, such as intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. This versatility in action makes benzimidazole derivatives promising candidates for targeted anticancer therapies (Akhtar et al., 2019).

Optoelectronic Materials

The integration of benzimidazole into optoelectronic materials is a novel application area. Benzimidazole derivatives have been explored for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the structural versatility and applicability of benzimidazole derivatives beyond traditional medicinal roles (Lipunova et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIFBCBYQZYPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)

![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)

![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2795690.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2795693.png)

![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)